molecular formula C15H14N4O4S B3001625 3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034426-69-0

3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B3001625
CAS No.: 2034426-69-0
M. Wt: 346.36
InChI Key: OOKRWHQTMAYJJB-UHFFFAOYSA-N
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Description

3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that combines a quinoline moiety with an azetidine ring and an imidazolidine-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:

    Formation of Quinolin-8-ylsulfonyl Chloride: This step involves the sulfonylation of quinoline using chlorosulfonic acid, resulting in quinolin-8-ylsulfonyl chloride.

    Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Coupling Reaction: The quinolin-8-ylsulfonyl chloride is then reacted with the azetidine derivative to form the sulfonylated azetidine intermediate.

    Imidazolidine-2,4-dione Formation: Finally, the imidazolidine-2,4-dione moiety is introduced through a condensation reaction with urea or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. The quinoline moiety is known for its biological activity, and the compound’s ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its structure allows it to bind to specific enzymes, potentially leading to the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure makes it a valuable component in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes. The quinoline moiety can intercalate with DNA or bind to enzyme active sites, while the azetidine and imidazolidine-2,4-dione structures provide additional binding interactions. This multi-faceted binding capability allows the compound to inhibit enzyme activity effectively, disrupting biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety and exhibit similar biological activities.

    Azetidine Derivatives: Azetidine-2-carboxylic acid is a well-known azetidine derivative with biological significance.

    Imidazolidine-2,4-dione Derivatives: Phenytoin is a well-known anticonvulsant that contains the imidazolidine-2,4-dione structure.

Uniqueness

What sets 3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione apart is its combination of these three distinct moieties into a single molecule. This unique structure provides a diverse range of chemical and biological activities, making it a versatile compound for research and development.

Properties

IUPAC Name

3-(1-quinolin-8-ylsulfonylazetidin-3-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c20-13-7-17-15(21)19(13)11-8-18(9-11)24(22,23)12-5-1-3-10-4-2-6-16-14(10)12/h1-6,11H,7-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKRWHQTMAYJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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